2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile
Description
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile is a pyridine-based compound featuring a carbonitrile group at the 4-position and a (3,3-difluorocyclobutyl)methoxy substituent at the 2-position. The difluorocyclobutyl moiety introduces rigidity and electronegativity, which may enhance binding specificity in biological systems or influence physicochemical properties such as lipophilicity and solubility. This compound’s structural uniqueness lies in its compact, fluorinated cyclobutyl ring, distinguishing it from other pyridinecarbonitrile derivatives .
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWJHXZUHLOLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile typically involves a multi-step process. One common synthetic route includes the reaction of 3,3-difluorocyclobutanol with pyridine-4-carbonitrile in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Chemical Reactions Analysis
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or carbonitrile groups are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Electronic Effects : The trifluoromethyl group in is strongly electron-withdrawing, whereas the methyl group in is electron-donating. The difluorocyclobutyl group in the target compound balances moderate electronegativity with steric rigidity.
- Ring Systems : The fused cyclooctane ring in increases molecular complexity and may hinder membrane permeability compared to the simpler pyridine scaffold in the target compound.
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:
- Solubility : The carbonitrile and methoxy groups in the target compound may improve aqueous solubility relative to fluorophenyl-substituted analogs (e.g., ).
- Thermal Stability : Rigid cyclobutyl rings (target compound) often confer higher melting points than flexible alkyl chains (e.g., methyl in ).
Biological Activity
The compound 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, characterization, and biological activity, focusing on its cytotoxic effects against various cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with difluorocyclobutyl reagents in the presence of suitable catalysts. The characterization of this compound can be achieved through various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its molecular structure and purity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver) | 1.53 | |
| DU145 (Prostate) | 1.38 | |
| MBA-MB-231 (Breast) | 1.38 | |
| Normal Fibroblast | >100 |
The compound exhibited significant cytotoxicity against liver and prostate cancer cell lines with IC50 values below 5 µM, indicating potent antiproliferative activity. Notably, it showed selectivity for cancer cells over normal fibroblast cells, suggesting a favorable therapeutic index.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of the difluorocyclobutyl group significantly enhances the cytotoxic properties of the pyridine derivative. Variations in substituents on the pyridine ring were found to affect biological activity; larger substituents generally correlated with increased potency. For instance, derivatives with methoxy groups at specific positions demonstrated improved cytotoxic effects compared to their unsubstituted counterparts .
Case Studies
In a comprehensive study published in Molecules, researchers synthesized a series of pyridine derivatives including this compound and assessed their biological activities. The study highlighted the compound’s effectiveness against multiple cancer types and provided insights into its mechanism of action through apoptosis induction in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
